3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol
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Overview
Description
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C17H14N2O2 It is known for its unique structure, which includes a cyano group, a cyclopropylaminocarbonyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The cyano group and phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol
- 4-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol
Uniqueness
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyano group and cyclopropylaminocarbonyl group in specific positions on the phenol ring can result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-11-6-14(9-16(20)7-11)12-2-1-3-13(8-12)17(21)19-15-4-5-15/h1-3,6-9,15,20H,4-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZLSODNFXLERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684957 |
Source
|
Record name | 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-19-8 |
Source
|
Record name | 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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